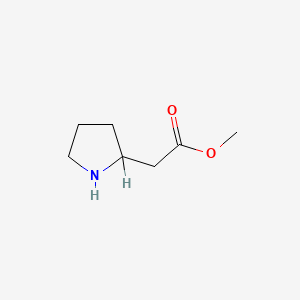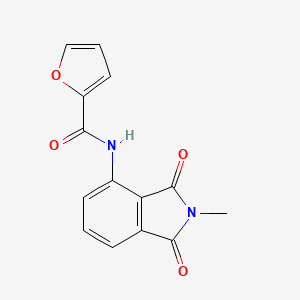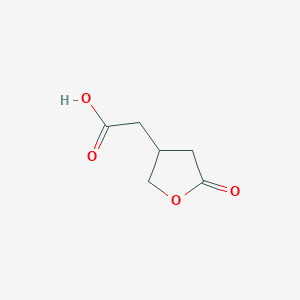
4-ethoxy-N-(4-methoxynaphthalen-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-ethoxy-N-(4-methoxynaphthalen-1-yl)benzamide” is a chemical compound that has been studied for its potential anticancer activities . It is part of a novel series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines .
Synthesis Analysis
The synthesis of this compound involves the design and creation of a series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines . The exact synthesis process for “this compound” specifically is not detailed in the available sources.Wissenschaftliche Forschungsanwendungen
Amidine Protection for Solution Phase Library Synthesis
4-methoxybenzyl-4-nitrophenylcarbonate has been utilized for the N-protection of amidinonaphthol, demonstrating the suitability of the 4-methoxybenzyloxycarbonyl group for multiparallel solution phase synthesis of substituted benzamidines. This approach is valuable for the development of chemical libraries in drug discovery processes (C. Bailey, Emma L. Baker, Judy F Hayler, & P. Kane, 1999).
Neuroimaging in Alzheimer's Disease
A derivative, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, serves as a selective serotonin 1A molecular imaging probe. Its application in PET imaging has provided insights into serotonin 1A receptor densities in Alzheimer's disease, offering potential for understanding disease progression and evaluating treatments (V. Kepe et al., 2006).
Synthesis and Corrosion Inhibition Studies
Benzamide derivatives, including N-phenyl-benzamide, have been studied for their inhibitory effects on the acidic corrosion of mild steel. These studies highlight the potential of benzamide derivatives as corrosion inhibitors, contributing to materials science and engineering (Ankush Mishra et al., 2018).
Antiplatelet Aggregation Activities
The synthesis and evaluation of 4‐methoxy‐3‐arylamido‐N‐(substitutedphenyl)benzamide derivatives have been conducted, revealing their potential as antiplatelet agents. This research contributes to the development of safer and more effective medications for preventing blood clots (Xiujie Liu et al., 2019).
Antioxidant Activity Studies
The structure-antioxidant activity relationship of phenolic acids, including derivatives of benzamides, has been explored to understand how substituents like methoxy and phenolic hydroxyl groups influence antioxidant activities. Such studies are crucial for the development of new antioxidant compounds (Jinxiang Chen et al., 2020).
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with various receptors or enzymes in the body .
Mode of Action
The compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces . These interactions can lead to changes in the conformation or activity of the target, thereby modulating its function .
Biochemical Pathways
Based on its structural similarity to other compounds, it may be involved in various cellular processes .
Pharmacokinetics
Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Based on its structural similarity to other compounds, it may modulate various cellular processes, potentially leading to changes in cell function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-ethoxy-N-(4-methoxynaphthalen-1-yl)benzamide . For instance, extreme pH or temperature conditions could affect the compound’s stability or its interaction with its targets .
Zukünftige Richtungen
The future directions for the study of “4-ethoxy-N-(4-methoxynaphthalen-1-yl)benzamide” could involve further exploration of its anticancer activities and potential applications in cancer treatment. Despite some antimitotic agents already used in the clinic for treatment of various kinds of cancer, drug resistance, toxicity, and side effects remain problems to be solved . Hence, the discovery and development of new anticancer agents such as “this compound” are still in progress .
Eigenschaften
IUPAC Name |
4-ethoxy-N-(4-methoxynaphthalen-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-3-24-15-10-8-14(9-11-15)20(22)21-18-12-13-19(23-2)17-7-5-4-6-16(17)18/h4-13H,3H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPUEXRBOKXVIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2888249.png)
![(4-(1H-pyrrol-1-yl)phenyl)(3-(benzo[d]oxazol-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2888250.png)
![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2888251.png)
![1-[(2,5-Dichlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2888252.png)

![1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2888255.png)





![5-[(2-chlorophenyl)amino]-N-(2,5-diethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
